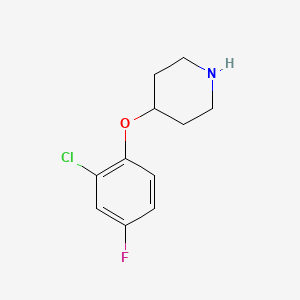

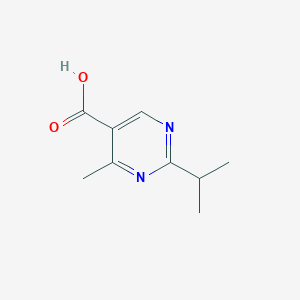

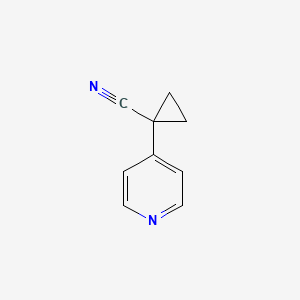

4-(2-氯-4-氟苯氧基)哌啶

描述

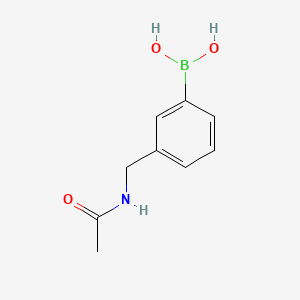

The compound "4-(2-Chloro-4-fluorophenoxy)piperidine" is a halogenated piperidine derivative, which is a class of compounds that have been extensively studied due to their potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse pharmacological properties, including acting as ligands for various receptors. The presence of halogen substituents, such as chlorine and fluorine, can significantly affect the chemical and physical properties of these compounds, as well as their biological activity.

Synthesis Analysis

The synthesis of halogenated piperidines typically involves the introduction of halogen atoms or halogen-containing groups into the piperidine ring or onto a phenyl ring that is connected to the piperidine moiety through various synthetic routes. For example, the practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved by converting commercially available precursors through a series of steps, indicating the feasibility of synthesizing complex halogenated piperidines . Similarly, halogenated 4-(phenoxymethyl)piperidines were synthesized and evaluated as potential sigma-1 receptor ligands, demonstrating the synthetic accessibility of such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by techniques such as single-crystal X-ray diffraction, as seen in the study of 4-carboxypiperidinium chloride, where the piperidine ring adopts a chair conformation . The presence of halogen atoms can influence the conformation and electronic distribution within the molecule, which can be further studied using computational methods such as B3LYP/6-31G(d,p) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including base-catalyzed rearrangements, as studied in N-chloro-piperidines . The introduction of halogen atoms can lead to different reaction pathways and products, which can be predicted using quantum-chemical calculations. For instance, the chlorinated metabolite of the antidepressant paroxetine, which contains a piperidine ring, was shown to undergo several reactions, including intramolecular addition and substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated piperidines, such as lipophilicity, can be crucial for their biological activity. For instance, the lipophilicity of a potential sigma-1 receptor ligand was found to be appropriate for good brain uptake and low non-specific binding . The introduction of halogen atoms can significantly affect these properties, as halogens are known to influence the lipophilicity and binding affinity of organic molecules .

科学研究应用

合成化学和药物合成

- 神经阻滞剂Fluspirilen和Penfluridol的合成涉及到具有与4-(2-氯-4-氟苯氧基)哌啶结构相似性的关键中间体。这些中间体是使用铑催化的氢甲酰化制备的,展示了该化合物在合成具有复杂结构的药物中的相关性(Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001)。

分子结构分析

- 研究含有氯和氟苯氧基团的化合物的分子结构,类似于4-(2-氯-4-氟苯氧基)哌啶,揭示了它们的二面角和原子间距的见解。这些结构分析对于理解分子相互作用并设计具有所需特性的分子至关重要(Li et al., 2005)。

5-羟色胺再摄取抑制剂

- 研究选择性5-羟色胺再摄取抑制剂(SSRIs)的合成探索了与4-(2-氯-4-氟苯氧基)哌啶有关的结构类似的化合物。这些研究旨在开发具有潜在改善不良反应剖面的抗抑郁药物,展示了该化合物在药物化学中的相关性(Dorsey, Miranda, Cozzi, & Pinney, 2004)。

材料科学

- 在材料科学中,与4-(2-氯-4-氟苯氧基)哌啶相关的苯氧基环取代化合物已被合成并用于共聚合过程中,以创造新型材料。这类研究突显了该化合物在开发具有特定特性的新型聚合材料方面的潜力(Whelpley et al., 2022)。

安全和危害

作用机制

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity

Mode of Action

It’s known that similar compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes . The specific interactions between this compound and its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

A structurally similar compound has shown good oral absorption and blood-brain barrier penetration, suggesting potential bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been shown to have analgesic effects, suggesting that this compound may also have potential therapeutic applications .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

属性

IUPAC Name |

4-(2-chloro-4-fluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIIPYMGXICIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625456 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367501-07-3 | |

| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)